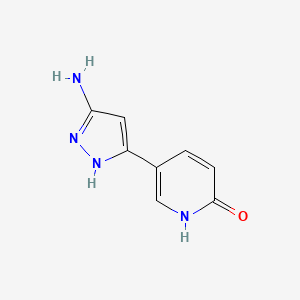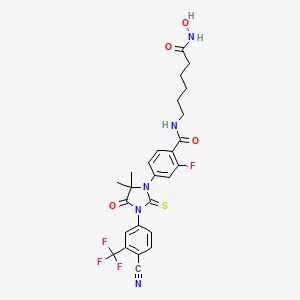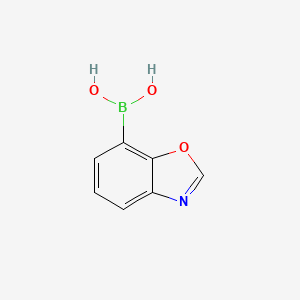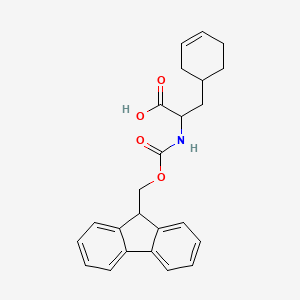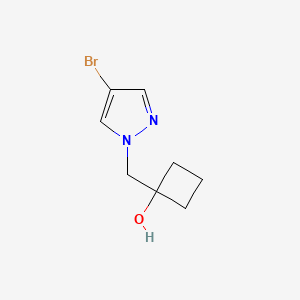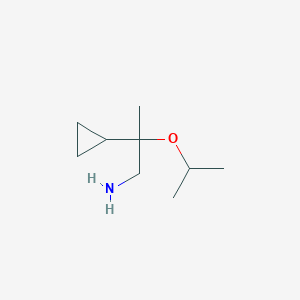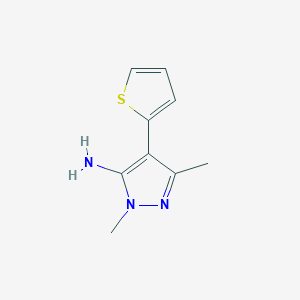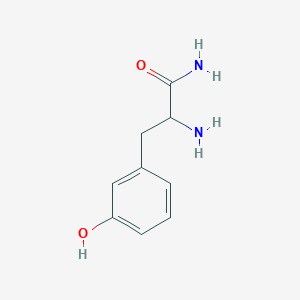
2-Amino-3-(3-hydroxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(3-hydroxyphenyl)propanamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of phenylalanine, an amino acid, and contains both amine and amide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-hydroxyphenyl)propanamide can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with nitromethane to form 3-hydroxy-β-nitrostyrene, which is then reduced to 3-hydroxyphenethylamine. This intermediate is subsequently acylated with acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial in industrial settings to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(3-hydroxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The amine and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Products include 3-hydroxybenzaldehyde and 3-hydroxybenzoic acid.
Reduction: Products include 3-hydroxyphenethylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(3-hydroxyphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(3-hydroxyphenyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(1H-indol-3-yl)propanamide: Similar structure but contains an indole ring instead of a phenol group.
L-tyrosinamide: A derivative of tyrosine with similar functional groups but different biological activity.
Uniqueness
2-Amino-3-(3-hydroxyphenyl)propanamide is unique due to its combination of amine and amide functional groups along with a hydroxyl-substituted aromatic ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
2-amino-3-(3-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C9H12N2O2/c10-8(9(11)13)5-6-2-1-3-7(12)4-6/h1-4,8,12H,5,10H2,(H2,11,13) |
InChI-Schlüssel |
KVTLYVCWAQABMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)CC(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


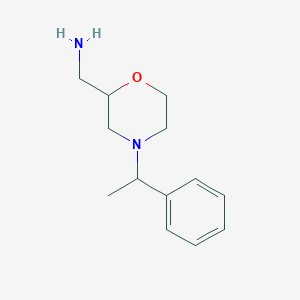
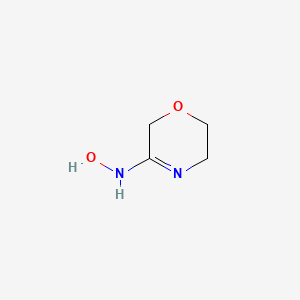
![1-[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13334613.png)
